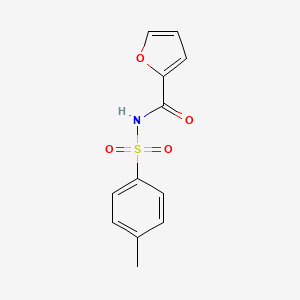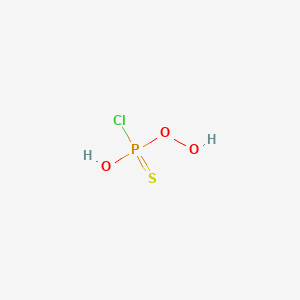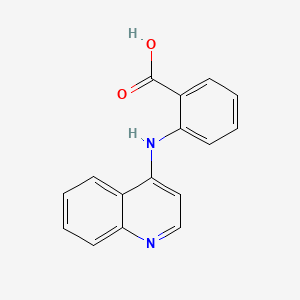
8-Acetyl-12-hydroxynonadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Acetyl-12-hydroxynonadecanoic acid is a chemical compound with the molecular formula C21H40O4 It is a fatty acid derivative that features both an acetyl group and a hydroxyl group on a long carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-12-hydroxynonadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain fatty acid precursor.
Hydroxylation: Introduction of a hydroxyl group at the 12th carbon position. This can be achieved using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Acetylation: The hydroxylated intermediate is then acetylated at the 8th carbon position using acetic anhydride (CH3CO)2O in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Hydroxylation: Utilizing continuous flow reactors to introduce the hydroxyl group efficiently.
Batch Acetylation: Conducting the acetylation step in large batch reactors to ensure uniformity and high yield.
Análisis De Reacciones Químicas
Types of Reactions
8-Acetyl-12-hydroxynonadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent (CrO3 in H2SO4).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Jones reagent, room temperature.
Reduction: LiAlH4, anhydrous ether, reflux.
Substitution: SOCl2, pyridine, room temperature.
Major Products Formed
Oxidation: 8-Keto-12-hydroxynonadecanoic acid.
Reduction: 8-Hydroxy-12-hydroxynonadecanoic acid.
Substitution: 8-Chloro-12-hydroxynonadecanoic acid.
Aplicaciones Científicas De Investigación
8-Acetyl-12-hydroxynonadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a potential biomarker for certain diseases.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mecanismo De Acción
The mechanism of action of 8-Acetyl-12-hydroxynonadecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase.
Pathways: It can influence pathways related to lipid biosynthesis and degradation, potentially affecting cellular energy balance and membrane composition.
Comparación Con Compuestos Similares
Similar Compounds
8-Acetyl-12-hydroxyheptadecanoic acid: Similar structure but with a shorter carbon chain.
8-Acetyl-12-hydroxyhexadecanoic acid: Another similar compound with an even shorter carbon chain.
Uniqueness
8-Acetyl-12-hydroxynonadecanoic acid is unique due to its specific carbon chain length and the presence of both acetyl and hydroxyl functional groups, which confer distinct chemical and biological properties compared to its shorter-chain analogs.
Propiedades
Número CAS |
54314-98-6 |
|---|---|
Fórmula molecular |
C21H40O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
8-acetyl-12-hydroxynonadecanoic acid |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-6-10-15-20(23)16-12-14-19(18(2)22)13-9-7-8-11-17-21(24)25/h19-20,23H,3-17H2,1-2H3,(H,24,25) |
Clave InChI |
CTAWNNLCPLSSPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCC(CCCCCCC(=O)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)

![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)

![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)


![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)

